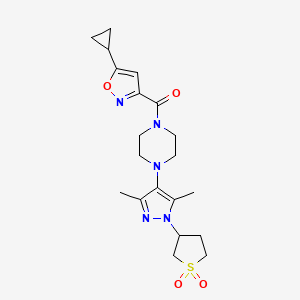
(5-cyclopropylisoxazol-3-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-cyclopropylisoxazol-3-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-cyclopropylisoxazol-3-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone is a complex organic molecule that showcases a unique combination of isoxazole, pyrazole, and piperazine moieties. This article delves into the biological activity of this compound, exploring its potential pharmacological applications based on existing research.
Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a cyclopropyl group attached to an isoxazole ring and a piperazine derivative linked to a pyrazole moiety. Such structural diversity suggests a potential for varied biological activities.
Biological Activity Overview
Research indicates that compounds containing isoxazole and pyrazole rings often exhibit significant biological activities including:
- Antioxidant properties : Molecular docking studies have shown that derivatives of pyrazole possess strong antioxidant capabilities, which can be beneficial in mitigating oxidative stress-related diseases .
- Anti-inflammatory effects : Pyrazole derivatives are known to exhibit anti-inflammatory activity by inhibiting various inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders .
- Anticancer potential : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety may enhance the selectivity and potency against tumor cells .
Pharmacological Studies
Recent studies have examined the pharmacological properties of compounds related to our target molecule. For instance:
- DDR Inhibition : A closely related compound was found to inhibit discoidin domain receptors (DDR1/2), which are implicated in fibrosis and cancer progression. This suggests that our compound may also interact with similar targets, providing avenues for treating idiopathic pulmonary fibrosis (IPF) and potentially other fibrotic diseases .
- Kinase Selectivity : The biological activity of pyrazole derivatives often involves selective inhibition of kinases. One study reported that modifications in the piperazine ring affected the selectivity towards DDR kinases while maintaining low toxicity levels .
Case Studies
Several case studies have highlighted the biological efficacy of compounds structurally similar to this compound:
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-13-19(14(2)25(21-13)16-5-10-30(27,28)12-16)23-6-8-24(9-7-23)20(26)17-11-18(29-22-17)15-3-4-15/h11,15-16H,3-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEQLEIYCRLDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













